molecular formula C4H10ClNSe B8265705 Selenomorpholine hydrochloride

Selenomorpholine hydrochloride

Cat. No.: B8265705
M. Wt: 186.55 g/mol
InChI Key: PJQFFLVHBYDOPC-UHFFFAOYSA-N
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Description

Selenomorpholine hydrochloride is a selenium-containing heterocyclic compound It is a derivative of morpholine, where one of the oxygen atoms is replaced by a selenium atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of selenomorpholine hydrochloride typically involves the reaction of selenium with morpholine under specific conditions. One common method involves the use of selenium dioxide and morpholine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of selenomorpholine. The hydrochloride salt is then obtained by treating the selenomorpholine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Selenomorpholine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The selenium atom in selenomorpholine can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of selenomorpholine can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the selenium atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution at room temperature.

    Reduction: Sodium borohydride in ethanol at reflux temperature.

    Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Selenomorpholine oxide.

    Reduction: Selenomorpholine.

    Substitution: Various selenomorpholine derivatives depending on the nucleophile used.

Scientific Research Applications

Selenomorpholine hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other selenium-containing compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of selenium-based therapeutics.

    Industry: Utilized in the development of redox-responsive materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of selenomorpholine hydrochloride involves its interaction with biological molecules through the selenium atom. Selenium can form selenoenzymes and selenoproteins, which play crucial roles in various biological processes. The compound can also act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A similar compound where the selenium atom is replaced by an oxygen atom.

    Selenazepane: Another selenium-containing heterocyclic compound with a different ring structure.

    Selenophene: A selenium analog of thiophene, with a five-membered ring containing selenium.

Uniqueness

Selenomorpholine hydrochloride is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its oxygen-containing analogs. The selenium atom enhances the compound’s redox activity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

selenomorpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NSe.ClH/c1-3-6-4-2-5-1;/h5H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQFFLVHBYDOPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[Se]CCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNSe
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Selenomorpholine hydrochloride
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Selenomorpholine hydrochloride
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Selenomorpholine hydrochloride
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Selenomorpholine hydrochloride
Reactant of Route 5
Selenomorpholine hydrochloride
Reactant of Route 6
Selenomorpholine hydrochloride

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